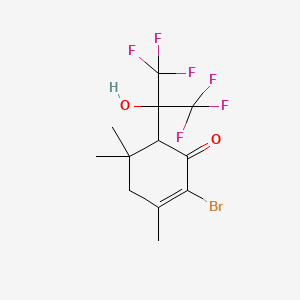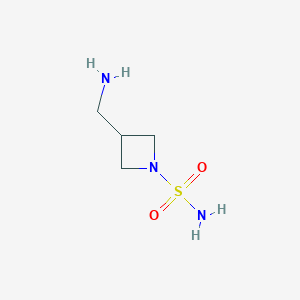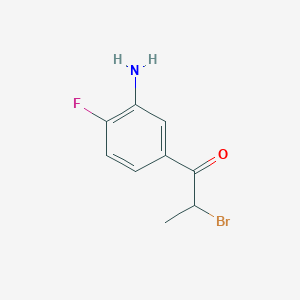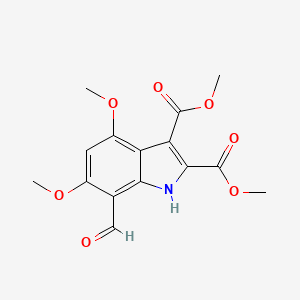
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes formyl, methoxy, and dicarboxylate groups attached to the indole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the formyl, methoxy, and dicarboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to an alcohol
Substitution: Replacement of methoxy groups with other functional groups
科学的研究の応用
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the formyl group can participate in hydrogen bonding or covalent interactions, while the methoxy and dicarboxylate groups can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Dimethyl indole-2,3-dicarboxylate: Lacks the formyl and methoxy groups, resulting in different chemical properties and reactivity.
Indole-3-carbaldehyde: Contains a formyl group but lacks the dicarboxylate and methoxy groups.
4,6-Dimethoxyindole: Contains methoxy groups but lacks the formyl and dicarboxylate groups.
Uniqueness
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
100997-48-6 |
|---|---|
分子式 |
C15H15NO7 |
分子量 |
321.28 g/mol |
IUPAC名 |
dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-8-5-9(21-2)10-11(14(18)22-3)13(15(19)23-4)16-12(10)7(8)6-17/h5-6,16H,1-4H3 |
InChIキー |
FYZGHBWFFVAOHU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C(NC2=C1C=O)C(=O)OC)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


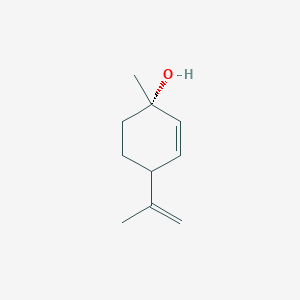
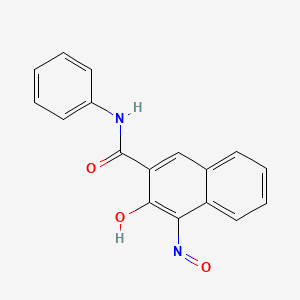
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)


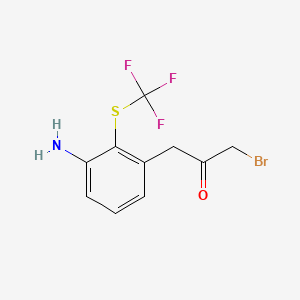
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
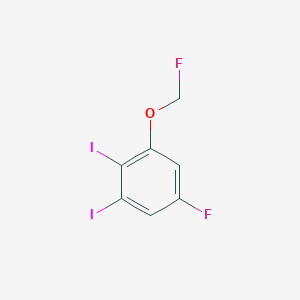
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
